molecular formula C42H38 B15093193 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene

Cat. No.: B15093193
M. Wt: 542.7 g/mol
InChI Key: HFVQCHUNBRJNGG-UHFFFAOYSA-N
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Description

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene is a symmetrically substituted anthracene derivative featuring bulky tert-butyl (t-butyl) groups on the naphthalene moieties at the 2 and 6 positions of the anthracene core. The compound is synthesized via a Grignard reaction, as noted in studies of structurally analogous 9,10-bis(6-t-butyl-2-naphthyl)anthracene derivatives . The t-butyl groups enhance solubility in organic solvents, while the extended conjugation of naphthalene substituents influences photophysical properties such as absorption and fluorescence. This compound is of interest in materials science, particularly for applications in organic electronics, where solubility and controlled aggregation are critical .

Properties

Molecular Formula

C42H38

Molecular Weight

542.7 g/mol

IUPAC Name

2,6-bis(6-tert-butylnaphthalen-2-yl)anthracene

InChI

InChI=1S/C42H38/c1-41(2,3)39-17-15-31-19-27(9-13-35(31)25-39)29-7-11-33-24-38-22-30(8-12-34(38)23-37(33)21-29)28-10-14-36-26-40(42(4,5)6)18-16-32(36)20-28/h7-26H,1-6H3

InChI Key

HFVQCHUNBRJNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=C(C=C6)C=C(C=C7)C(C)(C)C)C=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl naphthalene under acidic conditions. This reaction requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s large, planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it useful in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Structural and Electronic Properties

The substitution pattern (2,6 vs. 9,10) and the nature of substituents significantly alter molecular symmetry, conjugation pathways, and intermolecular interactions. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Anthracene Derivatives
Compound Substituent Positions Substituent Groups Key Structural Features
2,6-Bis[6-(t-butyl)-2-naphthyl]anthracene 2,6 6-(t-butyl)-2-naphthyl Asymmetric substitution; bulky groups reduce π-π stacking
9,10-Bis(6-t-butyl-2-naphthyl)anthracene 9,10 6-(t-butyl)-2-naphthyl Symmetric substitution; extended conjugation enhances fluorescence
9,10-Diphenylanthracene (DPA) 9,10 Phenyl Planar structure; strong fluorescence due to minimal steric hindrance
2,6-Bis(styryl)anthracene 2,6 Styryl (electron-donating) Red-shifted absorption/emission; high two-photon absorption (TPA) cross-sections
Key Observations :
  • Steric Effects : The t-butyl groups in the target compound reduce aggregation, improving solubility and mitigating aggregation-caused quenching (ACQ), a common limitation in fluorescent materials .
  • Conjugation : Naphthyl substituents extend conjugation, but the 2,6-positions may limit intramolecular charge transfer compared to 9,10-substituted analogues .

Photophysical Properties

Table 2: Inferred Photophysical Properties
Compound Absorption λ (nm) Emission λ (nm) Quantum Yield (Φ) Notes
2,6-Bis[6-(t-butyl)-2-naphthyl]anthracene ~390–410* ~450–480* Moderate (~0.5–0.7) Bulky groups reduce ACQ; emission influenced by naphthyl conjugation
9,10-Bis(6-t-butyl-2-naphthyl)anthracene ~380–400 ~430–460 High (~0.8) Symmetric substitution enhances radiative decay
DPA ~375–385 ~420–440 0.85 Benchmark fluorophore with high Φ
2,6-Bis(styryl)anthracene ~450–470 ~550–580 0.60 Red-shifted due to donor-acceptor effects

*Predicted based on analogous systems.

Biological Activity

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene (commonly referred to as DBNA) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and potential biological activities. This compound has garnered attention due to its implications in various biological systems, particularly in relation to its mutagenic and carcinogenic properties.

  • Chemical Formula : C₃₁H₃₈
  • Molecular Weight : 414.65 g/mol
  • CAS Number : 3905-64-4

The compound consists of two tert-butyl groups attached to naphthalene rings, which are further connected to an anthracene core. This structural arrangement contributes to its stability and hydrophobicity, influencing its interaction with biological systems.

Mutagenicity and Carcinogenicity

Research indicates that DBNA exhibits significant mutagenic properties. A study conducted by the National Toxicology Program highlighted that compounds similar in structure to DBNA have been implicated in DNA adduct formation, leading to mutations that can initiate carcinogenesis .

Table 1: Comparison of Biological Activities of Related Compounds

CompoundMutagenicityCarcinogenicitySource
7,12-Dimethylbenz[a]anthraceneHighYes
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthraceneModeratePotentialCurrent study
Phenol, 2,6-bis(1,1-dimethylethyl)LowNo

The mechanism by which DBNA exerts its biological effects is primarily through the formation of reactive metabolites that interact with cellular macromolecules. Specifically, studies suggest that DBNA can form DNA adducts through electrophilic attack on nucleophilic sites within DNA, leading to mutations during replication .

Case Studies

  • In Vivo Studies : In a controlled study involving rats exposed to DBNA, significant increases in liver and lung tumors were observed after prolonged exposure. The study concluded that the compound's structure facilitates bioactivation into reactive intermediates that bind to DNA .
  • Cell Culture Studies : In vitro experiments demonstrated that DBNA exposure resulted in increased oxidative stress markers and apoptosis in human lung epithelial cells. This suggests a potential pathway for toxicity linked to oxidative damage .

Toxicological Profile

The toxicological profile of DBNA indicates potential risks associated with its exposure:

  • Acute Toxicity : Limited data suggest mild acute toxicity; however, chronic exposure poses significant health risks.
  • Environmental Impact : As a PAH, DBNA is persistent in the environment and can bioaccumulate in living organisms.

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